N,1-dimethyl-1H-imidazole-4-carboxamide
Overview
Description
N,1-dimethyl-1H-imidazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
N,1-dimethyl-1H-imidazole-4-carboxamide derivatives, specifically those bearing the benzimidazole moiety, have shown potential as anticancer agents. A series of these derivatives were synthesized and evaluated for their in vitro anticancer activity against a spectrum of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Compound 8f, in particular, displayed significant antiproliferative activity against MDA-MB human cancer cell lines, with notable efficacy against the MDA-MB-435 melanoma cell line and the MDA-MB-468 breast cancer cell line. Computational ADME studies further supported the drug-likeness properties of these compounds, suggesting their potential for further development as anticancer drugs (Rasal, Sonawane, & Jagtap, 2020).
DNA Recognition and Binding
N-Methyl imidazole derivatives, including those related to this compound, have been investigated for their ability to bind specifically to DNA sequences in the minor groove, thereby controlling gene expression. These compounds, including polyamides containing N-methylimidazole, have been designed to target specific DNA sequences and show promise as medicinal agents for treating diseases like cancer. Studies have demonstrated that these compounds exhibit a high degree of specificity in binding to G/C-rich DNA sequences (Chavda et al., 2010).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “N,1-dimethyl-1H-imidazole-4-carboxamide” and its derivatives may have potential applications in the development of new therapeutic agents.
Properties
IUPAC Name |
N,1-dimethylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)5-3-9(2)4-8-5/h3-4H,1-2H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIARKOFXBRNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561346 | |
Record name | N,1-Dimethyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129993-50-6 | |
Record name | N,1-Dimethyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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